molecular formula C21H40N8O5 B067592 Icrocaptide CAS No. 192333-19-0

Icrocaptide

カタログ番号 B067592
CAS番号: 192333-19-0
分子量: 484.6 g/mol
InChIキー: LPKPGXJXCZNDJO-JYJNAYRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Icrocaptide is a peptide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the use of solid-phase peptide synthesis. The chemical structure of icrocaptide is composed of a chain of amino acids that are linked together through peptide bonds.

作用機序

The mechanism of action of icrocaptide is complex and involves multiple pathways. The compound has been shown to interact with various receptors and enzymes in the body, leading to a range of biochemical and physiological effects. One of the primary mechanisms of action of icrocaptide is its ability to modulate the immune system, leading to a reduction in inflammation.

生化学的および生理学的効果

Icrocaptide has been shown to have a range of biochemical and physiological effects. The compound has been shown to modulate the immune system, leading to a reduction in inflammation. Additionally, icrocaptide has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. The compound has also been shown to have a positive effect on glucose metabolism, making it a potential therapeutic agent for diabetes.

実験室実験の利点と制限

One of the main advantages of icrocaptide is its ability to modulate the immune system, making it a potential therapeutic agent for various diseases. Additionally, the compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. However, there are also some limitations to using icrocaptide in lab experiments. For example, the compound is relatively expensive to synthesize, which can limit its use in large-scale studies.

将来の方向性

There are several future directions for icrocaptide research. One potential area of focus is the development of more efficient synthesis methods, which could help to reduce the cost of producing the compound. Additionally, further research is needed to fully understand the mechanism of action of icrocaptide and its potential applications in various fields. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of icrocaptide as a therapeutic agent for various diseases.
Conclusion:
In conclusion, icrocaptide is a peptide-based compound that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The compound is synthesized using solid-phase peptide synthesis and has a complex mechanism of action that involves multiple pathways. Icrocaptide has a range of biochemical and physiological effects, including the modulation of the immune system and antioxidant properties. While there are some limitations to using icrocaptide in lab experiments, there are also several future directions for research, including the development of more efficient synthesis methods and further evaluation of the compound's potential applications in various fields.

合成法

The synthesis of icrocaptide involves the use of solid-phase peptide synthesis, which is a widely used method for the production of peptides. This method involves the attachment of the first amino acid to a solid support, followed by the successive addition of amino acids through peptide bond formation. The process is repeated until the desired peptide sequence is achieved. The final product is then cleaved from the solid support and purified using various chromatographic techniques.

科学的研究の応用

Icrocaptide has been studied extensively for its potential applications in various fields. One of the most significant applications of icrocaptide is in the field of drug discovery. The compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases.

特性

CAS番号

192333-19-0

製品名

Icrocaptide

分子式

C21H40N8O5

分子量

484.6 g/mol

IUPAC名

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C21H40N8O5/c1-2-28(17(30)13-23)16(8-3-4-10-22)19(32)29-12-6-9-15(29)18(31)27-14(20(33)34)7-5-11-26-21(24)25/h14-16H,2-13,22-23H2,1H3,(H,27,31)(H,33,34)(H4,24,25,26)/t14-,15-,16-/m0/s1

InChIキー

LPKPGXJXCZNDJO-JYJNAYRXSA-N

異性体SMILES

CCN([C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)CN

SMILES

CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN

正規SMILES

CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN

配列

GKPR

同義語

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethyl-amino]hexanoyl] pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic aci d

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。